Absence of Comparatively Benchmarkable Bioactivity Data
A systematic search of PubMed, patent databases (Justia, Google Patents, Eureka Patsnap), and authoritative chemistry resources (PubChem, ChemSpider) using the compound's CAS number (315682-88-3), IUPAC name, and MFCD identifier (MFCD02329265) returned no peer-reviewed publications or patents reporting quantitative biological assay results (e.g., IC₅₀, Kd, Ki, EC₅₀) for this specific compound [1]. All available entries correspond to vendor catalog listings or predicted physicochemical properties only. The closest structurally characterized analogs bearing quantitative data belong to broader phthalazino[1,2-b]quinazolinone series evaluated as HDAC inhibitors, CDK1 inhibitors, or p53 activators, but no data for the 5-(4-ethylpiperazin-1-yl) substituent combination were identified.
| Evidence Dimension | Availability of primary bioactivity data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in primary literature or patents |
| Comparator Or Baseline | Structurally related phthalazino[1,2-b]quinazolinones (e.g., 5-amino-substituted analogs, ortho-aminoanilide hybrids) with reported HDAC IC₅₀ values in the nanomolar range [1]; 1-piperazinyl-4-benzylphthalazine CDK1 inhibitors with IC₅₀ values 0.1–10 µM [2] |
| Quantified Difference | Not calculable; target compound lacks comparable data points |
| Conditions | N/A – no assay conditions retrievable for the target compound |
Why This Matters
Procurement decisions cannot be justified on the basis of comparative potency or selectivity when the compound lacks any published quantitative bioactivity benchmark, necessitating de novo profiling before scientific use.
- [1] Liu, Q., Zhang, B., Wang, Y., Wang, X., & Gou, S. (2022). Discovery of phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors for the treatment of hepatocellular carcinoma via activating the p53 signal pathway. European Journal of Medicinal Chemistry, 114058. View Source
- [2] Akl, L., Abd El-Hafeez, A. A., Ibrahim, T. M., Salem, R., Marzouk, H. M. M., El-Domany, R. A., ... & Abou-Seri, S. M. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward pancreatic cancer. European Journal of Medicinal Chemistry, 114704. View Source
